Propanoic acid, 3-(trichlorostannyl)-
Description
Propanoic acid, 3-(trichlorostannyl)- (CAS: 59586-11-7) is an organometallic derivative of propanoic acid, where a trichlorostannyl (-SnCl₃) group replaces the hydrogen at the third carbon position. This compound belongs to the organotin family, known for their applications in catalysis, polymer stabilizers, and biocides. Its molecular formula is C₃H₅Cl₃SnO₂, with the tin atom directly bonded to the carbon chain, creating a hybrid organic-inorganic structure.
Properties
IUPAC Name |
3-trichlorostannylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O2.3ClH.Sn/c1-2-3(4)5;;;;/h1-2H2,(H,4,5);3*1H;/q;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMQYVENYBSHR-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Sn](Cl)(Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3O2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447417 | |
| Record name | Propanoic acid, 3-(trichlorostannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59586-11-7 | |
| Record name | Propanoic acid, 3-(trichlorostannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Propanoic acid, 3-(trichlorostannyl)- can be synthesized by the reaction of propanoic acid with trichlorostannyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Grignard Reaction: Another method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with trichlorostannyl chloride to form the desired compound. This method requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of propanoic acid, 3-(trichlorostannyl)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propanoic acid, 3-(trichlorostannyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions lead to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the trichlorostannyl group to a less oxidized state, forming various organotin derivatives.
Substitution: The trichlorostannyl group in propanoic acid, 3-(trichlorostannyl)- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, organotin oxides.
Reduction: Organotin hydrides, reduced organotin compounds.
Substitution: Organotin derivatives with various functional groups.
Scientific Research Applications
Chemistry: Propanoic acid, 3-(trichlorostannyl)- is used as a reagent in organic synthesis, particularly in the formation of organotin compounds. It serves as a precursor for the synthesis of more complex molecules and is utilized in various catalytic processes.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties
Medicine: Propanoic acid, 3-(trichlorostannyl)- is investigated for its potential therapeutic applications, including its use in drug delivery systems and as a component of pharmaceutical formulations. Its unique chemical properties make it a candidate for targeted drug delivery and controlled release applications.
Industry: In industrial applications, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps improve the thermal stability and durability of these materials, making them suitable for various commercial uses.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(trichlorostannyl)- involves its interaction with cellular components and enzymes. The trichlorostannyl group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial effects. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways, further influencing its biological activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
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